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Compound of Interest

Compound Name: Triptotriterpenic acid C

Cat. No.: B1259856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of

Triptotriterpenic acid C, a naturally occurring ursane-type triterpenoid isolated from the roots

of Tripterygium wilfordii Hook. f. The precise three-dimensional arrangement of atoms in this

molecule is critical for its biological activity and is a key parameter in drug design and

development.

Core Stereochemical Features
Triptotriterpenic acid C, with the chemical formula C₃₀H₄₈O₄, possesses a complex

pentacyclic structure with multiple stereocenters.[1] The definitive stereochemistry of this

compound has been established through extensive spectroscopic analysis and confirmed by X-

ray crystallography of its methyl ester.[2]

The systematic IUPAC name for Triptotriterpenic acid C is (3β,22α)-3,22-dihydroxyurs-12-en-

30-oic acid.[2] This nomenclature precisely defines the spatial orientation of the hydroxyl

groups and the stereochemistry at the various chiral centers within the ursane skeleton.

The key stereochemical features are:

A β-orientation of the hydroxyl group at the C-3 position.

An α-orientation of the hydroxyl group at the C-22 position.[2]
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The characteristic stereochemistry of the ursane backbone.

Spectroscopic Data for Structural Elucidation
The determination of the intricate stereochemistry of Triptotriterpenic acid C relies heavily on

modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR)

spectroscopy. While the original 1989 publication by Zhang et al. provides the foundational

data, detailed datasets for closely related and well-studied ursane-type triterpenoids like Ursolic

Acid offer valuable comparative insights for researchers.

Below is a representative table of ¹H and ¹³C NMR data for Ursolic Acid, which shares the same

core ursane skeleton as Triptotriterpenic acid C. This data illustrates the typical chemical

shifts and coupling constants observed for this class of compounds.

Table 1: Representative ¹H and ¹³C NMR Data for Ursolic Acid (a related ursane-type

triterpenoid)
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Position ¹³C Chemical Shift (δ)
¹H Chemical Shift (δ) and
Multiplicity (J in Hz)

1 38.6 0.95 (m)

2 27.2 1.55 (m)

3 79.0 3.22 (dd, J = 11.0, 5.0 Hz)

4 38.8 -

5 55.2 0.78 (d, J = 11.0 Hz)

6 18.3 1.50 (m)

7 33.1 1.45 (m)

8 39.5 -

9 47.6 1.55 (m)

10 37.1 -

11 23.3 1.90 (m)

12 125.5 5.25 (t, J = 3.5 Hz)

13 138.3 -

14 42.1 -

15 28.1 1.75 (m)

16 24.2 1.95 (m)

17 47.6 -

18 52.9 2.20 (d, J = 11.5 Hz)

19 39.1 1.25 (m)

20 39.0 1.10 (m)

21 30.6 1.40 (m)

22 36.8 1.70 (m)

23 28.1 1.00 (s)
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24 15.5 0.82 (s)

25 15.6 0.78 (s)

26 16.9 1.08 (s)

27 23.6 1.25 (s)

28 179.5 -

29 17.1 0.95 (d, J = 6.5 Hz)

30 21.2 0.86 (d, J = 6.0 Hz)

Data presented is for Ursolic Acid and serves as a representative example for the ursane-type

skeleton. Specific shifts for Triptotriterpenic acid C will vary due to the different substitution

pattern.

Experimental Protocols
The isolation and purification of Triptotriterpenic acid C from its natural source, the roots of

Tripterygium wilfordii, is a critical first step for its structural and biological characterization.

Below is a generalized protocol representative of the methods used for extracting triterpenoids

from this plant material.

Representative Protocol for the Isolation of Triterpenoids from Tripterygium wilfordii

Preparation of Plant Material: The dried roots of Tripterygium wilfordii are pulverized into a

fine powder to increase the surface area for extraction.

Extraction: The powdered root material is subjected to extraction with an organic solvent.

Common solvents for this purpose include ethanol, methanol, or acetone. The extraction can

be performed at room temperature with agitation or under reflux to enhance efficiency.

Ultrasonic-assisted extraction is also a viable method.

Concentration: The resulting crude extract is filtered to remove solid plant debris. The filtrate

is then concentrated under reduced pressure using a rotary evaporator to yield a viscous

residue.
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Solvent Partitioning: The crude extract is then suspended in water and partitioned

successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-

butanol. Triterpenoids are typically enriched in the ethyl acetate fraction.

Chromatographic Purification: The ethyl acetate fraction is subjected to repeated column

chromatography on silica gel. A gradient elution system, for example, a mixture of hexane

and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the

different components.

Further Purification: Fractions containing the compound of interest are further purified by

techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC) to yield the pure Triptotriterpenic acid C.

Structure Elucidation: The structure of the purified compound is then determined using a

combination of spectroscopic methods including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC,

HMBC), Mass Spectrometry, and single-crystal X-ray diffraction.

Visualization of Stereochemical Determination
Workflow
The logical process for determining the stereochemistry of a novel natural product like

Triptotriterpenic acid C involves a systematic workflow. The following diagram, generated

using the DOT language, illustrates this process.
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Caption: Workflow for the stereochemical determination of a natural product.
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This guide provides a foundational understanding of the stereochemistry of Triptotriterpenic
acid C for professionals in the fields of chemical and pharmaceutical research. The defined

stereostructure is paramount for any further investigation into its synthesis, biological activity,

and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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